molecular formula C26H26F6N2O4S2 B1663055 PTP Inhibitor IV CAS No. 329317-98-8

PTP Inhibitor IV

Cat. No.: B1663055
CAS No.: 329317-98-8
M. Wt: 608.6 g/mol
InChI Key: JWNAVYMNAQDLHX-UHFFFAOYSA-N
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Description

PTP Inhibitor IV is a complex organic compound with the molecular formula C26H26F6N2O4S2 . It is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

PTP Inhibitor IV interacts with various enzymes and proteins, particularly protein tyrosine phosphatases (PTPs). It acts as a potent, reversible, competitive, and active-site directed inhibitor of PTPs . The compound has been shown to inhibit several PTPs, including SHP-2, PTP1B, PTP-ε, PTP-Meg-2, PTP-ς, PTP-β, and PTP-µ .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the tyrosine phosphorylation of VEGFR2 and Tie2, correlating with augmentation of VEGF and angiopoietin 1 mediated EC survival and migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a competitive inhibitor, binding to the active site of PTPs and preventing the dephosphorylation of oncogenic kinases .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, studies have shown that the use of this compound can lead to smaller infarct size and better cardiac function in myocardial I/R injury models .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, whole-body and tissue-specific PTP1B-knockout mice showed improvement in adiposity, insulin resistance, and glucose tolerance when treated with this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to play a role in the regulation of metabolic pathways in whole-body PTP1B-knockout mice .

Transport and Distribution

Given its role as a PTP inhibitor, it is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that PTPs, which this compound targets, can be found in various subcellular compartments

Preparation Methods

The synthesis of PTP Inhibitor IV involves multiple steps. One common method involves the reaction of trifluoromethanesulfonyl fluoride with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including substitution and addition reactions. For instance, it can react with bromoacetonitrile to form N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide . Common reagents used in these reactions include sodium azide and potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to PTP Inhibitor IV include N-phenyl-bis(trifluoromethanesulfonimide) and 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide . These compounds share similar structural features, such as the presence of trifluoromethyl and sulfonamide groups. this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNAVYMNAQDLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880069
Record name N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329317-98-8
Record name N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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